REACTION_CXSMILES
|
NC1SC=C(C(=O)C(N[C@@H:11]2[C:18](=[O:19])[N:17]3[C@@H:12]2[S:13][CH2:14][C:15](CSC2N4N=C(C(=O)N)N=C4N=C(C)C=2)=[C:16]3[C:20]([OH:22])=[O:21])=O)N=1.O(C(C)(C)C(NNS(C1C=CC(O)=C(O)C=1)(=O)=O)=O)N>>[O:19]=[C:18]1[N:17]2[CH:12]([S:13][CH2:14][CH:15]=[C:16]2[C:20]([OH:22])=[O:21])[CH2:11]1
|
Name
|
(6R,7R)-7-(2-amino-4-thiazoleglyoxylamido)-3-[[(2-carbamoyl-5-methyl-s-triazolo[1,5-a]pyrimidin-7-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=C(N1)C(C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)O)CSC1=CC(=NC=2N1N=C(N2)C(N)=O)C)=O
|
Name
|
2-[2-(aminoxy)-2-methylpropionyl]-1-[(3,4-dihydroxyphenyl)sulphonyl]hydrazine
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Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
O(N)C(C(=O)NNS(=O)(=O)C1=CC(=C(C=C1)O)O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purification of the crude product with the chromatographic procedure
|
Name
|
8-oxo-5-thia-1-azabicyclo-[4.2.0]oct-2-ene-2-carboxylic acid
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Type
|
product
|
Smiles
|
O=C1CC2SCC=C(N12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |